molecular formula C20H22N2O B1672487 Fenazaquin CAS No. 120928-09-8

Fenazaquin

Cat. No.: B1672487
CAS No.: 120928-09-8
M. Wt: 306.4 g/mol
InChI Key: DMYHGDXADUDKCQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of fenazaquin involves several steps:

    Starting Material: The process begins with 4-hydroxyquinazoline.

    Chlorination: A chlorination reagent such as phosphorus oxychloride or sulfoxide chloride is added to the 4-hydroxyquinazoline in an organic solvent, with N,N-dimethylformamide as a catalyst.

    Addition of Alcohol: After the chlorination reaction, p-t-Butylphenethyl alcohol is added to the reaction mixture at temperatures between 0°C and 100°C.

    Purification: The final product is obtained by washing and recrystallizing the reaction mixture.

This green synthesis method is environmentally friendly, reducing wastewater generation and simplifying the technical process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Fenazaquin is unique among quinazoline compounds due to its specific mode of action and chemical structure. Similar compounds include:

    Pyridaben: Another acaricide that inhibits mitochondrial electron transport but belongs to a different chemical class.

    Tebufenpyrad: Similar in its mode of action but structurally different from this compound.

This compound stands out due to its rapid knockdown effect and broad-spectrum activity against various stages of mites .

Properties

IUPAC Name

4-[2-(4-tert-butylphenyl)ethoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHGDXADUDKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040476
Record name Fenazaquin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C), In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C
Record name Fenazaquin
Source Hazardous Substances Data Bank (HSDB)
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Density

1.16
Record name Fenazaquin
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Vapor Pressure

3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C
Record name Fenazaquin
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

Fenazaquin is a miticide that exhibits both contact and ovicidal activity against a broad spectrum of mite and certain insects by inhibiting mitochondrial electron transport at the Complex I site (NADH-ubiquinone reductase)., ... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides. The rank order of toxicity of pesticides to neuroblastoma cells was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease., Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism.
Record name Fenazaquin
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Color/Form

Colorless crystals

CAS No.

120928-09-8
Record name Fenazaquin
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Record name Fenazaquin [ISO]
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Record name Fenazaquin
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Record name 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline
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Record name Quinazoline, 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]
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Record name FENAZAQUIN
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Record name Fenazaquin
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Melting Point

77.5-80 °C
Record name Fenazaquin
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948
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Synthesis routes and methods I

Procedure details

To a solution of 1.1 g of sodium hydride in 50 ml of DMF, 4.0 g of 2-[4-(t-butyl)phenyl]ethanol was added, and the mixture was stirred at room temperature for one hour. Then 3.6 g of 4-chloroquinazoline in 20 ml of DMF were added, and the mixture was stirred at room temperature overnight. The mixture was then poured into a mixture of ice in water. The product was extracted into CH2Cl2, and the resulting solution was concentrated to dryness. TLC showed one major spot and five minor spots. The product was purified by HPLC (silica gel, CH2Cl2). The fractions containing the major product were collected and concentrated, giving 1.9 g of the title product. Yield: 28.4%. M.P. 70°-71° C.
Quantity
1.1 g
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reactant
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4 g
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50 mL
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solvent
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3.6 g
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reactant
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Quantity
20 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28.4%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Fenazaquin?

A1: this compound, a quinazoline acaricide and insecticide, primarily acts by inhibiting mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase). [] This disruption of the electron transport chain ultimately leads to energy depletion and cell death in target pests.

Q2: Does this compound have any other binding sites in mitochondria besides Complex I?

A2: Research indicates that while the primary high-affinity binding site of this compound is within Complex I, there is evidence suggesting a secondary, lower-affinity binding site in the stalk region of ATP synthase. [] The functional impact of this secondary binding remains to be fully elucidated.

Q3: What is the molecular formula and weight of this compound?

A3: this compound (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl ether) has the molecular formula C22H27N2O and a molecular weight of 335.46 g/mol. []

Q4: Does the pH of the environment affect the persistence of this compound?

A4: Yes, studies have shown that the persistence of this compound is influenced by pH. In soil, it persists longer in neutral to slightly acidic conditions (Gangetic alluvial soil, pH 6.9 > laterite soil, pH 5.3 > terai soil, pH 5.1). In water, this compound is more persistent in alkaline conditions (pH 9.2 ≥ pH 7.0 > pH 4.0). []

Q5: Is this compound known to have any catalytic properties or applications?

A5: Based on the available research, this compound is primarily recognized for its acaricidal and insecticidal properties. There is no evidence suggesting catalytic applications for this compound.

Q6: Has computational chemistry been used to study this compound?

A6: Yes, quantitative structure-activity relationship (QSAR) models have been developed for this compound. These models can help predict the activity and potency of this compound and its analogs based on their structural features. []

Q7: How do structural modifications to this compound affect its activity?

A7: Research using a tritium-labeled diazirinyl analog of this compound demonstrated specific binding to mitochondrial proteins. [] This suggests that modifications to the tert-butyl substituent can impact this compound's binding affinity and potentially its acaricidal activity.

Q8: What formulations of this compound are commonly used?

A8: this compound is commercially available in formulations such as emulsifiable concentrate (EC) and suspension concentrate (SC). [, , , , , ]

Q9: Are there established import tolerances for this compound in certain crops?

A9: Yes, import tolerances have been established for this compound residues in crops like almonds and hops. These tolerances ensure that the levels of this compound residues in imported produce are below the maximum residue level (MRL) and safe for consumption. [, ]

Q10: Has the safety of this compound for human consumption been assessed?

A10: Risk assessments conducted by the European Food Safety Authority (EFSA) have concluded that the intake of this compound residues from treated crops, within the reported agricultural practices, is unlikely to pose a risk to European consumers. [, ]

Q11: What is the half-life of this compound in different matrices?

A11: Studies show that this compound's half-life varies depending on the matrix. In soil, the half-life ranges from 47 to 64 days, while in water it ranges from 3.49 to 37.6 days. [] This information is crucial for understanding its persistence and potential environmental impact.

Q12: What is the efficacy of this compound against mites in field trials?

A12: Numerous field trials have demonstrated the effectiveness of this compound in controlling mite populations in various crops like apple, chilli, tomato, and butterbur. [, , , , , , , , , , , ]

Q13: Has the impact of this compound on non-target organisms been investigated?

A13: Yes, studies have assessed the safety of this compound to beneficial insects like predatory mites (Amblyseius spp., Neoseiulus ilicis) and honeybees (Apis florea). Results indicate that this compound, at certain doses, can be safe for these beneficial insects, contributing to integrated pest management strategies. [, , , ]

Q14: Has resistance to this compound been reported in mite populations?

A14: Yes, resistance to this compound has been documented in various mite species, including Tetranychus urticae and Polyphagotarsonemus latus. This highlights the importance of understanding resistance mechanisms and implementing resistance management strategies. [, , , , , ]

Q15: What are the potential mechanisms of this compound resistance?

A15: Studies have identified several potential mechanisms of this compound resistance, including enhanced detoxification enzyme activities (esterases, glutathione S-transferases, and cytochrome P450 monooxygenases) and target-site insensitivity. [, , ]

Q16: Does cross-resistance occur between this compound and other acaricides?

A16: Yes, cross-resistance between this compound and other acaricides, particularly those belonging to the mitochondrial electron transport inhibitor (METI) group, has been observed in some mite populations. This emphasizes the need for rotation of acaricides with different modes of action to delay resistance development. [, ]

Q17: What is the impact of this compound on non-target organisms like Paramecium?

A17: Studies using Paramecium as a model organism showed that this compound can induce biochemical changes, such as disturbances in protein and glutathione levels, glutathione S-transferase activity, and a decrease in oxygen consumption. [] These findings highlight the potential for broader ecological effects and the need for careful consideration of this compound usage.

Q18: What analytical methods are used to quantify this compound residues?

A18: Several analytical methods have been employed for the detection and quantification of this compound residues in various matrices. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography with electron capture detection (GC-ECD), and high-performance liquid chromatography with photodiode array detection (HPLC-PDA). [, , , , ]

Q19: Has ELISA been explored for this compound detection?

A19: Yes, enzyme-linked immunosorbent assay (ELISA) methods have been developed and enhanced for sensitive detection of this compound residues. These ELISA methods offer a potentially rapid and cost-effective alternative for monitoring this compound levels. []

Q20: How does this compound behave in the environment after application?

A20: Research on the dissipation pattern of this compound indicates that it degrades over time in both soil and water. The rate of degradation is influenced by factors like pH, temperature, and microbial activity. [, ]

Q21: How does this compound's solubility in water affect its environmental fate?

A21: While specific data on this compound's water solubility is not provided in the research, its dissipation behavior in water suggests that it is at least partially soluble. This solubility can influence its mobility and distribution in the environment. []

Q22: Have analytical methods for this compound been validated?

A22: Yes, analytical methods for quantifying this compound residues have been validated using established parameters such as recovery, linearity, accuracy, matrix effect, and specificity. [, , ] These validations ensure the reliability and accuracy of the analytical data.

Q23: Are there effective alternatives to this compound for mite control?

A23: Yes, several alternative acaricides have shown efficacy against mites, including spiromesifen, fenpyroximate, abamectin, dicofol, propargite, and hexythiazox. [, , , , , , , , , , , ] The choice of acaricide depends on factors like target pest, crop, and resistance patterns.

Q24: Are there any synergistic effects observed when this compound is combined with other compounds?

A24: Yes, research has shown that this compound can exhibit synergistic activity when combined with certain insecticides, such as organophosphorus compounds, enhancing its efficacy against mites. []

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